molecular formula C26H23N3O3 B11238049 N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B11238049
M. Wt: 425.5 g/mol
InChI Key: XJKXEKXTVJBSGA-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methoxyphenyl group, linked to a biphenyl carboxamide moiety through an ethoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The methoxyphenyl group is introduced via electrophilic aromatic substitution, followed by the formation of the ethoxy bridge through nucleophilic substitution. The final step involves coupling the biphenyl carboxamide moiety using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts. The Suzuki-Miyaura coupling is particularly favored in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The ethoxy bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridazine ring can lead to a dihydropyridazine compound.

Scientific Research Applications

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and biphenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-Chlorophenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(2-{[6-(4-Methylphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents, such as chloro or methyl groups .

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide

InChI

InChI=1S/C26H23N3O3/c1-31-23-13-11-21(12-14-23)24-15-16-25(29-28-24)32-18-17-27-26(30)22-9-7-20(8-10-22)19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,27,30)

InChI Key

XJKXEKXTVJBSGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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